Pharmacopoeial Identity and Acceptance Limit
Depropyl Rotigotine is officially designated as Rotigotine EP Impurity C and Rotigotine USP Related Compound C. It is the only impurity with this specific nomenclature and CAS number (153409-14-4) in major pharmacopoeias [1]. Its acceptance limit in the raw material is defined as NMT 0.2% by BP/Ph. Eur. and NMT 0.30% by USP [2].
| Evidence Dimension | Regulatory Acceptance Limit in Raw Material |
|---|---|
| Target Compound Data | NMT 0.2% (BP/Ph. Eur.); NMT 0.30% (USP) |
| Comparator Or Baseline | (R)-Rotigotine (Impurity A): NMT 0.15% (BP/Ph. Eur./USP); Desthienylethyl rotigotine (Impurity B): NMT 0.15% (BP/Ph. Eur.), 0.30% (USP) |
| Quantified Difference | Depropyl Rotigotine's limit is 0.05% higher (absolute) than Impurity A under BP/Ph. Eur., and equal to Impurity B's higher USP limit. |
| Conditions | According to the European Pharmacopoeia (Ph. Eur.), British Pharmacopoeia (BP), and United States Pharmacopeia (USP) official monographs for Rotigotine raw material [2]. |
Why This Matters
The distinct acceptance limit demonstrates that this specific impurity is controlled differently from other official impurities, requiring its own reference standard for compliant analytical testing.
- [1] SynZeal. Rotigotine EP Impurity C. https://www.synzeal.com/rotigotine-ep-impurity-c View Source
- [2] Academic OUP. Table 2: Pharmacopoeial Specifications for Rotigotine Impurities. https://preview.academic.oup.com/view-large/268195338 View Source
